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Compound of Interest

Compound Name: Terephthalonitrile

Cat. No.: B052192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

terephthalonitrile (1,4-dicyanobenzene), a crucial building block in the synthesis of various

functional materials and pharmaceutical compounds. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering

valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The quantitative spectroscopic data for terephthalonitrile are summarized in the tables below,

providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Solvent

7.800 Singlet CDCl₃

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ) ppm Carbon Type Solvent

133.08 Aromatic CH DMSO-d₆

118.25 Nitrile (C≡N) DMSO-d₆

114.9 Quaternary Aromatic C DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak Aromatic C-H stretch

2234 Strong C≡N (nitrile) stretch

1487 Medium Aromatic C=C stretch

845 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

128 100 [M]⁺ (Molecular Ion)

101 20 [M-HCN]⁺

76 10 [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are provided to

ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of terephthalonitrile was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C

NMR in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b052192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30°

pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds.

Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45°

pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were

used. Chemical shifts were referenced to the solvent peak (DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid terephthalonitrile (1-2 mg) was finely ground

with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum.

The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet was recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer

with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was

introduced via a direct insertion probe, and the source temperature was maintained at 200°C.

The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

Visualization of Spectroscopic Data Interpretation
The following diagram illustrates the correlation between the different spectroscopic techniques

and the structural information they provide for the terephthalonitrile molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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